molecular formula C11H18O4 B14589121 Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester CAS No. 61402-59-3

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester

Cat. No.: B14589121
CAS No.: 61402-59-3
M. Wt: 214.26 g/mol
InChI Key: UKRDYWUDRTXKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C11H18O4. It is a derivative of cyclohexaneacetic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is acetylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester can be synthesized through a multi-step process. One common method involves the esterification of cyclohexaneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl ester is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification and acetylation reactions. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Cyclohexaneacetic acid and methanol.

    Reduction: Cyclohexaneacetic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester involves its hydrolysis to release cyclohexaneacetic acid and methanol. The released cyclohexaneacetic acid can then participate in various biochemical pathways, depending on the biological context. The acetoxy group can also undergo enzymatic cleavage, releasing acetic acid and contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester can be compared with other esters and acetoxy derivatives:

    Cyclohexaneacetic acid, methyl ester: Lacks the acetoxy group, making it less reactive in substitution reactions.

    Cyclohexaneacetic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.

    Cyclohexaneacetic acid, 2-(hydroxy)-, methyl ester: Contains a hydroxyl group instead of an acetoxy group, making it more prone to oxidation and other reactions involving hydroxyl groups.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

CAS No.

61402-59-3

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-(2-acetyloxycyclohexyl)acetate

InChI

InChI=1S/C11H18O4/c1-8(12)15-10-6-4-3-5-9(10)7-11(13)14-2/h9-10H,3-7H2,1-2H3

InChI Key

UKRDYWUDRTXKBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC1CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.